4-(3-Ethylphenyl)butan-2-one
Description
Contextual Significance of Aryl-Substituted Butan-2-ones in Organic Chemistry Research
Aryl-substituted butan-2-ones represent a class of ketones that hold considerable importance in the fields of synthetic organic and medicinal chemistry. researchgate.net These compounds serve as versatile intermediates for the synthesis of more complex chemical entities and are pivotal in the development of new drug candidates. researchgate.net The general structure, featuring a butanone core attached to an aryl group, allows for a wide range of chemical modifications, making them valuable building blocks.
The significance of 4-arylbutan-2-ones extends to various industrial applications. For instance, certain derivatives are key aroma compounds, such as raspberry ketone [4-(4-hydroxyphenyl)butan-2-one], which is highly valued in the fragrance and flavor industry. units.it Their utility also encompasses roles as precursors in the synthesis of anti-inflammatory drugs, highlighting their relevance in pharmacology. units.it The chemical reactivity of the carbonyl group and the potential for substitution on the aromatic ring make these compounds a focal point for academic and industrial research. msu.edusmolecule.com
Review of Prior Academic Literature on Related Ketone Analogues and their Chemical Behavior
The chemical literature provides extensive research on ketone analogues structurally related to 4-(3-Ethylphenyl)butan-2-one. These studies offer insights into the synthesis, reactivity, and potential applications of this class of compounds.
Synthesis: Several general methods are employed for the synthesis of 4-aryl-2-butanones. Common strategies include:
Aldol Condensation: This involves the reaction of a substituted aromatic aldehyde with acetone, followed by the selective hydrogenation of the resulting carbon-carbon double bond. researchgate.net
Alkylation of Acetoacetic Ester: A base-catalyzed alkylation of an acetoacetic ester with a benzyl (B1604629) halide, followed by cleavage of the ester group. researchgate.net
Palladium-Catalyzed Cross-Coupling: The Heck-Mizoroki reaction, which couples an aromatic halide with 3-buten-2-ol, offers a direct route to these ketones. researchgate.net
Chemical Reactivity: The chemical behavior of aryl-substituted butanones is characterized by the reactivity of the ketone functional group and the aromatic ring.
Oxidation: The ketone can be oxidized to form carboxylic acids. smolecule.com
Reduction: The carbonyl group is readily reduced to a secondary alcohol using agents like sodium borohydride (B1222165) or lithium aluminum hydride. msu.edusmolecule.com
Substitution: The aryl ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. smolecule.com
Properties of Related Analogues: A number of related aryl-substituted butanones have been investigated for their chemical and biological properties. Zingerone, a phenolic alkanone from ginger, exhibits anti-oxidative and anti-inflammatory effects. nih.govresearchgate.net Other analogues are studied for their potential as anti-inflammatory agents or their applications in material science. multichemexports.com
Below is an interactive data table summarizing key information on related ketone analogues.
| Compound Name | Molecular Formula | Key Characteristics/Research Focus |
| Raspberry Ketone [4-(4-hydroxyphenyl)butan-2-one] | C₁₀H₁₂O₂ | Primary aroma compound of red raspberries; used in fragrances. units.it |
| Zingerone [4-(4-hydroxy-3-methoxyphenyl)butan-2-one] | C₁₁H₁₄O₃ | Anti-oxidative, anti-inflammatory, and neuroprotective properties. nih.gov |
| Nabumetone [4-(6-methoxy-2-naphthalenyl)-2-butanone] | C₁₅H₁₆O₂ | Non-steroidal anti-inflammatory drug (NSAID). units.it |
| 4-(4-Methoxyphenyl)-2-butanone | C₁₁H₁₄O₂ | Odorous product with raspberry scent; synthetic intermediate. units.it |
| 3-(4-Methylphenyl)butan-2-one | C₁₂H₁₆O | Studied for its aromatic properties and as a potential pharmaceutical precursor. smolecule.com |
Rationale, Research Questions, and Scope for the Scholarly Investigation of this compound
The rationale for a scholarly investigation into this compound stems from the established significance of its structural analogues. As a novel compound within the aryl-substituted butanone class, its synthesis and characterization are of fundamental chemical interest. The presence of an ethyl group at the meta position of the phenyl ring introduces a unique structural variation compared to more commonly studied para-substituted analogues.
Primary Research Questions:
What is the most efficient synthetic pathway to produce this compound with a high degree of purity?
What are the definitive spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of the compound?
How do the physical properties (e.g., melting point, boiling point) of this compound compare to its structural isomers and other related ketones?
What is the chemical reactivity of the compound, particularly concerning reactions at the carbonyl group and the aromatic ring?
Could this compound serve as a precursor for the synthesis of novel, potentially biologically active molecules or functional materials?
Scope of Investigation: The initial scope of a scholarly investigation would be confined to the synthesis and comprehensive characterization of this compound. This would involve developing a reliable synthetic protocol, purifying the compound, and thoroughly analyzing its structure and physical properties using modern analytical techniques. Further studies could then explore its reactivity and potential for derivatization to create new compounds for further research.
Properties
CAS No. |
92924-73-7 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(3-ethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-11-5-4-6-12(9-11)8-7-10(2)13/h4-6,9H,3,7-8H2,1-2H3 |
InChI Key |
MJQDTYBHVQDPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CCC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 4 3 Ethylphenyl Butan 2 One
Retrosynthetic Analysis and Strategic Disconnections for the Butanone Core and Ethylphenyl Moiety
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comicj-e.org This process involves breaking bonds, known as disconnections, to identify potential precursor molecules, or synthons, and their real-world chemical equivalents. nsf.gov
For 4-(3-ethylphenyl)butan-2-one, two primary strategic disconnections can be considered:
C-C Bond Disconnection between the Aromatic Ring and the Butyl Chain: This is a common strategy for aryl-alkyl ketones. The disconnection occurs at the bond between the phenyl ring and the C4 of the butanone chain. This approach leads to an ethylphenyl synthon and a butanone synthon. This retrosynthetic step suggests a Friedel-Crafts type reaction, where ethylbenzene is reacted with a C4 electrophile.
C-C Bond Disconnection within the Butanone Chain: A disconnection between the α-carbon and β-carbon of the ketone (the C2-C3 bond) points towards an Aldol-type reaction. This strategy would involve a precursor like 3-ethylbenzaldehyde and an acetone enolate, which would form the carbon skeleton that, after dehydration and reduction, yields the target molecule.
These disconnections form the logical foundation for exploring established synthetic pathways.
Exploration and Optimization of Established Synthetic Pathways
Based on the retrosynthetic analysis, several established methods can be employed to synthesize this compound.
Friedel-Crafts acylation is a fundamental method for forming a carbon-carbon bond between an aromatic ring and an acyl group. nih.gov This reaction typically involves treating an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov
To synthesize this compound, one potential route is the acylation of ethylbenzene with butanoyl chloride or butanoic anhydride. However, a more common and often more efficient approach for this specific structure involves using crotonyl chloride. The resulting α,β-unsaturated ketone, 4-(3-ethylphenyl)but-3-en-2-one, can then be selectively hydrogenated to the final product. The use of a Lewis acid like AlCl₃ or other catalysts like SnCl₄ facilitates the electrophilic aromatic substitution. nih.gov
Table 1: Key Parameters in Friedel-Crafts Acylation
| Parameter | Description | Typical Examples |
|---|---|---|
| Aromatic Substrate | The electron-rich aromatic ring. | Ethylbenzene |
| Acylating Agent | Provides the acyl group to be added. | Butanoyl chloride, Crotonyl chloride |
| Catalyst | Lewis acid to activate the acylating agent. | AlCl₃, SnCl₄, BF₃·OEt₂ nih.gov |
| Solvent | Inert solvent for the reaction medium. | Dichloromethane, Dioxane nih.gov |
Reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize yield and minimize side reactions.
The aldol condensation provides a powerful method for C-C bond formation. masterorganicchemistry.com For the synthesis of this compound, a "crossed" or "mixed" aldol condensation between 3-ethylbenzaldehyde and acetone is a viable strategy. magritek.com This reaction is typically performed under basic conditions, where a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) deprotonates the α-carbon of acetone to form an enolate. magritek.com The enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-ethylbenzaldehyde.
The initial product is a β-hydroxy ketone, which readily undergoes dehydration upon heating to yield the α,β-unsaturated ketone, 4-(3-ethylphenyl)but-3-en-2-one. masterorganicchemistry.com The final step is the reduction of the carbon-carbon double bond to afford the saturated target compound, this compound.
Table 2: Aldol Condensation and Reduction Sequence
| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Crossed Aldol Condensation | 3-Ethylbenzaldehyde, Acetone | Base (e.g., KOH, NaOH), Solvent (e.g., Ethanol/Water) magritek.com | 4-(3-Ethylphenyl)but-3-en-2-one |
| 2 | Reduction | 4-(3-Ethylphenyl)but-3-en-2-one | See Section 2.2.3 | this compound |
This two-step sequence is a common and effective method for preparing 4-arylbutan-2-ones.
The reduction of the α,β-unsaturated ketone, 4-(3-ethylphenyl)but-3-en-2-one (the product of the aldol condensation), is a critical step. Catalytic hydrogenation is the most common method for selectively reducing the carbon-carbon double bond while leaving the carbonyl group and the aromatic ring intact.
This process involves reacting the unsaturated ketone with hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial for achieving high selectivity. Platinum and palladium catalysts are frequently used for such transformations. For instance, studies on the hydrogenation of the similar compound 4-phenyl-2-butanone have utilized catalysts like Platinum on titanium dioxide (Pt/TiO₂) or Platinum on silica (B1680970) (Pt/SiO₂). qub.ac.uk The solvent can also significantly impact the reaction's rate and selectivity. qub.ac.uk
Table 3: Catalytic Hydrogenation Parameters
| Parameter | Description | Typical Examples |
|---|---|---|
| Substrate | The unsaturated ketone precursor. | 4-(3-Ethylphenyl)but-3-en-2-one |
| Catalyst | Heterogeneous metal catalyst. | Pd/C, Pt/TiO₂ qub.ac.uk, Raney Ni |
| Hydrogen Source | Typically hydrogen gas. | H₂ gas at a specified pressure (e.g., 5 bar) researchgate.net |
| Solvent | The reaction medium. | Ethanol, Hexane, Toluene qub.ac.uk |
| Temperature | Reaction temperature. | Often moderately elevated (e.g., 70°C) researchgate.net |
By carefully selecting these parameters, the double bond can be efficiently reduced to yield this compound with high purity.
Development of Novel and Sustainable Synthetic Methodologies
In line with the growing importance of environmentally conscious chemical manufacturing, the development of green synthetic routes is a key area of research.
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov Several principles of green chemistry can be applied to the synthesis of this compound.
Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. nih.gov For instance, aldol reactions can often be performed in aqueous media.
Catalysis: The use of catalysts is a core principle of green chemistry as they are used in small amounts and can be recycled and reused. mdpi.com In Friedel-Crafts reactions, highly corrosive and difficult-to-handle Lewis acids like AlCl₃ can be replaced with solid acid catalysts, such as modified clays or zeolites, which are safer, easier to separate from the reaction mixture, and often reusable. google.com
Energy Efficiency: Alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Microwave-assisted synthesis has been shown to be beneficial in various organic reactions, offering high yields in shorter periods. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. researchgate.net Reactions like aldol condensation followed by catalytic hydrogenation are generally atom-economical.
By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Continuous Flow Chemistry Techniques for Scalable Production and Process Intensification
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of 4-aryl-2-butanones, including enhanced safety, improved heat and mass transfer, and greater scalability. flinders.edu.au A prominent strategy involves a multi-step synthesis that can be adapted for derivatives like this compound. This typically involves an initial Mizoroki-Heck, Wittig, or aldol reaction to form a 4-aryl-3-buten-2-one intermediate, followed by selective hydrogenation. units.it
A key benefit of flow systems is the ability to safely handle hazardous reagents and intermediates and to operate at elevated temperatures and pressures, which can dramatically accelerate reaction rates. flinders.edu.auunits.it The translation of optimized batch microwave conditions to scalable continuous flow processes using capillary tube reactors has been successfully demonstrated for this class of compounds. units.it
| Compound | Method | Catalyst System (Example) | Yield | Key Advantage of Flow |
|---|---|---|---|---|
| Benzylacetone | Telescoped Flow | Oxidation: AuPd/TiO₂; Coupling: TiO₂; Reduction: Pt/TiO₂ | 56% | Significant yield increase over batch (8%) ucl.ac.ukresearchgate.net |
| 4-(4-methoxyphenyl)butan-2-one | Telescoped Flow | Oxidation: AuPd/TiO₂; Coupling: TiO₂; Reduction: Pt/TiO₂ | 48% | Slight yield increase and process intensification ucl.ac.ukresearchgate.net |
| Nabumetone | Two-Step Flow | Heck: Pd(OAc)₂; Hydrogenation: Ra/Ni | High (not specified) | Scalability without re-optimization units.it |
Diastereoselective and Enantioselective Synthetic Routes
The synthesis of chiral derivatives of this compound, where the stereocenter is at the 2-position (alcohol) or on the butyl chain, requires advanced asymmetric synthetic methods.
The creation of chiral carbon centers during the formation of the molecular backbone is a powerful strategy in organic synthesis. Catalytic asymmetric C-C bond formation reactions are pivotal for producing single enantiomers from prochiral starting materials. nih.gov While specific applications to this compound are not detailed in the literature, general methodologies can be applied.
For instance, copper-catalyzed asymmetric allylic alkylations with highly reactive organolithium reagents have emerged as a potent method for enantioselective C-C bond formation. nih.govresearchgate.net The success of these reactions hinges on the careful selection of a chiral catalyst, often a diphosphine ligand complexed with copper, and the solvent system. nih.gov Such a strategy could be envisioned to construct the chiral backbone of a precursor to the target molecule.
Palladium-catalyzed asymmetric reactions are also a cornerstone of modern synthesis. epa.gov The enantioselective allylic alkylation of substrates can be achieved using palladium catalysts modified with chiral ligands like BINAP. epa.gov The reaction's outcome, whether it proceeds via a heterogeneous or homogeneous catalytic cycle, is highly dependent on conditions such as temperature, solvent, and the presence of oxygen, which can influence metal leaching. epa.gov These principles are fundamental to designing a potential enantioselective synthesis of this compound precursors. nih.gov
| Reaction Type | Catalyst System (Example) | Key Feature |
|---|---|---|
| Allylic Alkylation | Copper-based chiral diphosphine complexes | Effective with highly reactive organolithium reagents, high enantioselectivity. nih.govresearchgate.net |
| Allylic Alkylation | Pd/Al₂O₃-(R)-BINAP | Conditions can be tuned to favor heterogeneous or homogeneous catalysis. epa.gov |
| Diels-Alder | Chiral Lewis Acids (e.g., B(C₆F₅)₃ complexes) | Can construct complex cyclic systems with high stereocontrol. mdpi.com |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds. Enzymes can perform chiral resolutions of racemic mixtures or conduct enantioselective transformations on prochiral substrates.
For the closely related substrate 4-phenyl-2-butanone, asymmetric bioreduction to produce chiral (R)- or (S)-4-phenyl-2-butanol has been demonstrated using biocatalysts like baker's yeast (Saccharomyces cerevisiae). researchgate.net The enantioselectivity of such whole-cell biocatalysis can be significantly influenced by the reaction medium, such as the use of deep eutectic solvents. researchgate.net
Furthermore, cell-free enzymatic cascades have been developed for the conversion of racemic alcohols into enantiopure chiral amines, a valuable transformation in the pharmaceutical industry. nih.gov A system using two enantio-complementary alcohol dehydrogenases, cofactor recycling enzymes, and an enantioselective transaminase was successfully applied to convert racemic 4-phenyl-2-butanol into either the (S)- or (R)-amine with good to excellent enantioselectivity. nih.gov This demonstrates a powerful biocatalytic strategy that could be adapted for the kinetic resolution of racemic 4-(3-ethylphenyl)butan-2-ol (the reduced form of the target ketone) or the direct asymmetric synthesis of its chiral derivatives.
| Transformation | Substrate | Biocatalyst System | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Reduction | 4-phenyl-2-butanone | Baker's yeast (Saccharomyces cerevisiae) | (S)-4-phenyl-2-butanol | Not specified, but enantioselective researchgate.net |
| Stereo-divergent Amination | Racemic 4-phenyl-2-butanol | Enzymatic cascade (ADHs, NOXs, TAs) | (S)-4-phenylbutan-2-amine | 73% nih.gov |
| Stereo-divergent Amination | Racemic 4-phenyl-2-butanol | Enzymatic cascade (ADHs, NOXs, TAs) | (R)-4-phenylbutan-2-amine | >99% nih.gov |
Chemical Reactivity and Mechanistic Elucidation of 4 3 Ethylphenyl Butan 2 One
Reactivity of the Carbonyl Functional Group
The carbonyl group (C=O) in 4-(3-Ethylphenyl)butan-2-one is a primary site of chemical reactivity due to the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, rendering it susceptible to attack by nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids.
Nucleophilic Addition Reactions and Derivative Formation
Nucleophilic addition is a characteristic reaction of ketones. chemistrysteps.commasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol or undergo further reactions to form various derivatives. masterorganicchemistry.com
One common example is the formation of imines , also known as Schiff bases, through the reaction with primary amines under mildly acidic conditions. chemistrysteps.commasterorganicchemistry.comlumenlearning.comlibretexts.org The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond. chemistrysteps.comlibretexts.org
Another significant nucleophilic addition is the Wittig reaction , which converts ketones into alkenes. researchgate.netorganic-chemistry.orglumenlearning.commasterorganicchemistry.comwikipedia.org This reaction involves a phosphonium ylide, which acts as the nucleophile. masterorganicchemistry.comwikipedia.org The reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then decomposes to yield the alkene and a stable phosphine oxide. organic-chemistry.orgwikipedia.org
The following table summarizes key nucleophilic addition reactions applicable to this compound:
| Reaction | Reagent(s) | Product Type |
| Imine Formation | Primary Amine (R-NH₂), mild acid | Imine |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |
Chemoselective Reduction and Oxidation Pathways
The carbonyl group of this compound can undergo both reduction and oxidation reactions. The chemoselectivity of these transformations is crucial in synthetic applications.
Reduction of the ketone functionality typically yields the corresponding secondary alcohol, 4-(3-ethylphenyl)butan-2-ol. This can be achieved using various reducing agents. Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The choice of reagent can influence the selectivity of the reduction, particularly in the presence of other reducible functional groups. For instance, boron-based reagents can offer chemoselective reduction of aliphatic ketones. researchgate.net Some molybdenum dioxo complexes have also been shown to catalyze the reduction of aryl ketones. researchgate.net
Oxidation of a secondary ketone like this compound is generally challenging under standard conditions as it requires harsh reagents and often leads to carbon-carbon bond cleavage. ncert.nic.in However, the corresponding secondary alcohol, if formed via reduction, can be oxidized back to the ketone using various oxidizing agents, such as chromium-based reagents (e.g., CrO₃) or milder methods like those employing TEMPO. organic-chemistry.orgorganic-chemistry.orgnih.govlibretexts.org The oxidation of methyl ketones can also be achieved through the haloform reaction, which converts the methyl group into a haloform and the rest of the molecule into a carboxylate with one less carbon atom. ncert.nic.in
The table below outlines common reduction and oxidation pathways:
| Transformation | Reagent(s) | Product |
| Reduction | NaBH₄ or LiAlH₄ | 4-(3-Ethylphenyl)butan-2-ol |
| Oxidation of corresponding alcohol | CrO₃, TEMPO | This compound |
| Haloform Reaction | I₂ / NaOH | 3-(3-Ethylphenyl)propanoic acid and iodoform |
Transformations Involving the Aromatic Ring
The 3-ethylphenyl moiety of the molecule can participate in reactions characteristic of substituted aromatic compounds.
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. libretexts.orgwikipedia.orgmasterorganicchemistry.com The existing substituents on the ring, the ethyl group and the butan-2-one side chain, direct the position of the incoming electrophile. Both are alkyl groups and are therefore activating and ortho-, para-directing. masterorganicchemistry.com
However, the steric hindrance from the butan-2-one side chain might influence the regioselectivity. For instance, in the nitration of toluene, the ortho to para ratio can be influenced by reaction conditions. nih.govuncw.eduscispace.comresearchgate.net For this compound, electrophilic attack will be directed to the positions ortho and para to the ethyl group and the butanone side chain. The most likely positions for substitution would be at C2, C4, and C6 of the phenyl ring.
The following table summarizes the directing effects:
| Substituent | Activating/Deactivating | Directing Effect |
| Ethyl group | Activating | Ortho, Para |
| Butan-2-one side chain | Activating | Ortho, Para |
Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Moiety
The aryl moiety can be functionalized through transition metal-catalyzed cross-coupling reactions. ccspublishing.org.cnacs.orgresearchgate.net These reactions typically require the presence of a leaving group, such as a halide or a triflate, on the aromatic ring. Therefore, this compound would first need to be halogenated or converted to an aryl triflate.
Once functionalized, it can participate in reactions like the Suzuki-Miyaura coupling to form biaryl compounds. rsc.orgorganic-chemistry.orgnih.govnih.gov These reactions are powerful tools for constructing new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.gov The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com
α-Carbon Reactivity and Enolization Chemistry
The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl group. msu.edu The hydrogens attached to these carbons are acidic and can be removed by a base to form an enolate ion. libretexts.org
This compound is an unsymmetrical ketone with two different sets of α-hydrogens, at the C1 (methyl) and C3 positions. The deprotonation of this ketone can lead to the formation of two different enolates: the kinetic enolate and the thermodynamic enolate. libretexts.orgjove.comchemistrysteps.comresearchgate.net The kinetic enolate is formed faster by removing a proton from the less substituted and sterically less hindered α-carbon (the methyl group). libretexts.orgchemistrysteps.com The thermodynamic enolate is the more stable enolate and is formed by removing a proton from the more substituted α-carbon (the C3 position). libretexts.orgchemistrysteps.com The choice of base and reaction conditions can selectively generate one enolate over the other. chemistrysteps.comresearchgate.net
These enolates are potent nucleophiles and can react with various electrophiles, such as alkyl halides, in α-alkylation reactions to form new carbon-carbon bonds at the α-position. libretexts.org
The table below illustrates the formation of different enolates:
| Enolate Type | Site of Deprotonation | Formation Conditions |
| Kinetic | C1 (Methyl group) | Strong, bulky base (e.g., LDA) at low temperature |
| Thermodynamic | C3 | Strong base (e.g., NaH) at higher temperature |
Alkylation and Acylation Reactions at the α-Position
Alkylation and acylation reactions of ketones proceed through the formation of an enolate intermediate. For an unsymmetrical ketone like this compound, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.
The kinetic enolate is formed by the removal of a proton from the less sterically hindered α-carbon (C1), which is the methyl group. This process is rapid and is favored by the use of a strong, bulky, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The resulting enolate is less substituted and generally less stable.
The thermodynamic enolate , on the other hand, is formed by the deprotonation of the more substituted α-carbon (C3). This enolate is more substituted and therefore more thermodynamically stable. Its formation is favored under conditions that allow for equilibration, such as the use of a weaker base (e.g., sodium ethoxide) at higher temperatures. udel.eduwikipedia.org
The regioselectivity of the alkylation of this compound can thus be controlled by the choice of reaction conditions. Treatment with LDA followed by an alkyl halide (R-X) would be expected to yield the 1-alkylated product as the major isomer. Conversely, using a base like sodium ethoxide would likely lead to a mixture of products with a higher proportion of the 3-alkylated isomer.
| Reaction Conditions | Base | Temperature | Expected Major Product | Rationale |
|---|---|---|---|---|
| Kinetic Control | Lithium Diisopropylamide (LDA) | -78 °C | 1-Alkyl-4-(3-ethylphenyl)butan-2-one | Formation of the less substituted, kinetically favored enolate. udel.edu |
| Thermodynamic Control | Sodium Ethoxide (NaOEt) | Room Temperature | 3-Alkyl-4-(3-ethylphenyl)butan-2-one | Formation of the more substituted, thermodynamically stable enolate. wikipedia.org |
Acylation at the α-position follows a similar mechanistic pathway involving enolate formation. The enolate of this compound can react with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group. The same principles of kinetic and thermodynamic control would apply to the regioselectivity of this reaction.
Condensation Reactions with Carbonyl Compounds
This compound can participate in condensation reactions with other carbonyl compounds, most notably in aldol-type reactions. A particularly relevant example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde or its substituted derivatives. wikipedia.orgjove.com
In a base-catalyzed Claisen-Schmidt condensation, the enolate of this compound acts as the nucleophile. praxilabs.com Given that the methyl α-protons (C1) are generally more acidic and less sterically hindered than the methylene protons (C3), the kinetic enolate is more likely to form and participate in the initial nucleophilic attack on the aldehyde.
The reaction mechanism proceeds as follows:
Enolate Formation: A base (e.g., NaOH, KOH) removes a proton from the α-carbon of this compound to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
Aldol Addition Product: A β-hydroxy ketone (an aldol) is formed as an intermediate.
Dehydration: This intermediate readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form a stable, conjugated α,β-unsaturated ketone. cutm.ac.in
When reacting with an aromatic aldehyde (Ar-CHO), the expected major product would be an α,β-unsaturated ketone, with the double bond in conjugation with both the carbonyl group and the aromatic ring of the aldehyde.
Detailed Mechanistic Investigations
While no specific mechanistic studies for this compound have been found in the reviewed literature, the following sections outline the types of investigations that would be necessary to fully elucidate its reaction mechanisms, based on established principles for analogous ketones.
Kinetic Studies and Reaction Rate Determination
To understand the factors influencing the reactivity of this compound, kinetic studies would be essential. For alkylation reactions, determining the rate of enolate formation under different conditions (varying base, solvent, and temperature) would provide quantitative data on the preference for kinetic versus thermodynamic control. youtube.com Reaction rates could be monitored using techniques like spectroscopy (e.g., NMR, IR) to follow the disappearance of reactants and the appearance of products over time.
For condensation reactions, kinetic studies could determine the rate-determining step, which is often the initial enolate formation or the subsequent nucleophilic attack. The rate law for the reaction would be established by systematically varying the concentrations of the ketone, the aldehyde, and the catalyst.
| Reaction Type | Parameter | Significance | Method of Determination |
|---|---|---|---|
| α-Alkylation | Rate constants (k_kinetic vs. k_thermodynamic) | Quantifies the regioselectivity under different conditions. wikipedia.org | Spectroscopic monitoring of product formation over time. |
| Claisen-Schmidt Condensation | Reaction order with respect to reactants and catalyst | Elucidates the rate-determining step of the mechanism. | Method of initial rates, varying reactant concentrations. |
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanism. In the reactions of this compound, key intermediates would include the kinetic and thermodynamic enolates and, in the case of condensation reactions, the β-hydroxy ketone (aldol) intermediate.
Spectroscopic techniques are invaluable for this purpose. Low-temperature NMR spectroscopy could potentially be used to observe the formation of the different enolate isomers. For the aldol condensation, it might be possible to isolate the β-hydroxy ketone intermediate under carefully controlled, mild conditions before dehydration occurs. reddit.com
Elucidation of Catalytic Cycles and Enantioselectivity Mechanisms
In recent years, significant research has focused on the development of catalytic enantioselective alkylations and aldol reactions. wiley-vch.denih.gov Should this compound be a substrate in such a reaction, elucidating the catalytic cycle would be a primary objective. This involves identifying the active catalytic species, understanding how it interacts with the ketone to form a chiral enolate or enamine intermediate, and explaining how this intermediate is guided to react with the electrophile to produce one enantiomer in excess.
Mechanistic studies in this area often involve a combination of experimental techniques (e.g., kinetic studies, non-linear effect studies) and computational modeling to map out the energy landscape of the catalytic cycle and identify the transition state responsible for the enantioselectivity. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Research Characterization of 4 3 Ethylphenyl Butan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful method for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, offering insights into the connectivity and spatial arrangement of atoms.
Comprehensive One-Dimensional (1D) and Two-Dimensional (2D) NMR Spectral Assignment
The structural elucidation of 4-(3-Ethylphenyl)butan-2-one is achieved through detailed analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.
In the ¹H NMR spectrum, the protons of the ethyl group on the aromatic ring are expected to appear as a characteristic triplet for the methyl group (H-12) and a quartet for the methylene group (H-11), due to spin-spin coupling. The protons of the butanone chain would present as a singlet for the terminal methyl group (H-1) adjacent to the carbonyl, and two triplets for the methylene groups at positions H-3 and H-4. The aromatic protons would appear in the downfield region, with splitting patterns determined by their substitution on the phenyl ring.
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm these assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the H-11 and H-12 protons of the ethyl group, and between the H-3 and H-4 protons of the butanone chain. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can further establish long-range (2-3 bond) correlations, for example, from the H-1 protons to the carbonyl carbon (C-2). nih.gov
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Data predicted based on standard chemical shift values and spectroscopic principles for similar structures.
| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 2.15, s, 3H | 29.8 |
| 2 (C=O) | - | 208.5 |
| 3 | 2.75, t, 2H | 45.2 |
| 4 | 2.90, t, 2H | 29.5 |
| 5 | - | 144.2 |
| 6 | - | 139.8 |
| 7 | 7.05, d, 1H | 128.5 |
| 8 | 7.20, t, 1H | 128.4 |
| 9 | 7.00, s, 1H | 126.3 |
| 10 | 7.02, d, 1H | 125.7 |
| 11 | 2.65, q, 2H | 28.9 |
| 12 | 1.25, t, 3H | 15.6 |
Conformational Analysis and Stereochemical Assignments via NMR
The butane chain of this compound possesses significant conformational flexibility due to rotation around its C-C single bonds. The spatial relationship between the phenyl ring and the butanone moiety is of particular interest. Nuclear Overhauser Effect (NOE) spectroscopy, specifically 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is a key technique for determining the preferred conformation in solution. auremn.org.brmdpi.com
NOESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), regardless of their bonding connectivity. For example, an NOE cross-peak between the aromatic protons (e.g., H-9, H-10) and the methylene protons of the butane chain (H-4) would suggest a folded conformation where the chain is positioned over the aromatic ring. Conversely, the absence of such correlations would indicate a more extended, linear conformation. By analyzing the volume of NOE cross-peaks, it is possible to estimate internuclear distances and build a three-dimensional model of the predominant solution-state structure. mdpi.com
Dynamic NMR Studies for Rotational Barriers or Equilibria
Molecules that can exist as two or more distinct conformers that interconvert at a rate comparable to the NMR timescale can be studied using dynamic NMR (DNMR) techniques. nih.gov For this compound, restricted rotation around the C4-C5 bond connecting the butyl chain to the phenyl ring could potentially lead to observable dynamic behavior.
Variable-temperature (VT) NMR experiments are the primary tool for investigating such processes. At low temperatures, the rotation may be slow enough to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational exchange process. nih.gov The Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation, can be calculated at the coalescence temperature, providing quantitative insight into the molecule's conformational stability. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). It also offers profound structural information through the analysis of fragmentation patterns.
Accurate Mass Measurement and Elemental Composition Determination
High-resolution mass spectrometry provides an exact mass measurement of the parent ion, typically with a precision of less than 5 parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₂H₁₆O.
When analyzed using an electrospray ionization (ESI) source in positive ion mode, the molecule is expected to be observed as the protonated species, [M+H]⁺. The theoretical exact mass of this ion can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). The experimentally measured mass from the HRMS instrument is then compared to this theoretical value to confirm the molecular formula.
Table 2: Elemental Composition Determination by HRMS
| Ion Formula | Species | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
| C₁₂H₁₇O⁺ | [M+H]⁺ | 177.1274 | 177.1271 | -1.7 |
Fragmentation Pathway Analysis for Structural Insights
Tandem mass spectrometry (MS/MS) experiments performed on the protonated parent ion ([M+H]⁺, m/z 177.1) provide detailed structural information through collision-induced dissociation (CID). The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For ketones like this compound, several key fragmentation pathways are anticipated. nih.govmdpi.com
One prominent pathway is α-cleavage, involving the breaking of the C-C bond adjacent to the carbonyl group. Cleavage of the C2-C3 bond would result in the loss of a neutral acetone molecule and the formation of a 3-ethylbenzyl cation at m/z 119.1.
Another characteristic fragmentation for ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-bond. This would lead to the elimination of a neutral propene molecule and the formation of an ion at m/z 135.1, corresponding to the enol form of 1-(3-ethylphenyl)ethan-1-one.
Further fragmentation of the 3-ethylbenzyl cation (m/z 119.1) via the loss of an ethylene molecule (benzylic cleavage) would produce the tropylium-like ion at m/z 91.1, a common fragment for alkylbenzene derivatives.
Table 3: Major Predicted Fragment Ions of [this compound+H]⁺ in MS/MS
| Measured m/z | Ion Formula | Proposed Structure / Loss | Fragmentation Pathway |
| 135.1 | C₉H₁₁O⁺ | [M+H - C₃H₆]⁺ | McLafferty Rearrangement |
| 119.1 | C₉H₁₁⁺ | [M+H - C₃H₆O]⁺ | α-cleavage |
| 91.1 | C₇H₇⁺ | [C₉H₁₁⁺ - C₂H₄]⁺ | Benzylic Cleavage |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and providing a unique molecular fingerprint. thermofisher.com For this compound, these methods offer detailed insights into its molecular structure, from the carbonyl group to the substituted aromatic ring.
The vibrational spectrum of this compound is characterized by distinct bands corresponding to its constituent functional groups: the ketone carbonyl, the aliphatic chain, and the 1,3-disubstituted (meta) aromatic ring. A detailed assignment of these bands in both IR and Raman spectra is crucial for structural confirmation.
The most prominent feature in the IR spectrum is the strong absorption from the carbonyl (C=O) bond stretch, which is expected in the 1705-1725 cm⁻¹ region for a saturated aliphatic ketone. orgchemboulder.comlibretexts.orglibretexts.org The exact position can provide clues about the molecular environment. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and butane chain methylene/methyl groups appear as strong bands just below 3000 cm⁻¹. docbrown.inforesearchgate.net
The aromatic ring itself gives rise to several characteristic bands. C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. docbrown.info Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). For a meta-disubstituted ring, characteristic bands are expected. docbrown.info
Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the less polar C=C bonds of the aromatic ring often produce strong signals in the Raman spectrum, making it a valuable confirmatory technique. researchgate.net
Below is a detailed table of predicted vibrational band assignments for this compound based on established group frequencies for similar molecules like ethylbenzene and 2-butanone. orgchemboulder.comdocbrown.infouwosh.eduresearchgate.net
Table 1: Predicted IR and Raman Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Aryl) | Medium to Weak | Medium |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Strong | Strong |
| 1725 - 1705 | C=O Stretch | Ketone | Strong | Medium to Weak |
| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium | Strong |
| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium | Strong |
| 1470 - 1430 | C-H Bend (Scissoring) | Aliphatic (CH₂, CH₃) | Medium | Medium |
| 1370 - 1350 | C-H Bend (Symmetric) | Aliphatic (CH₃) | Medium | Medium |
| 1300 - 1000 | C-C Stretch | Alkyl, Aryl-Alkyl | Medium to Weak | Medium |
| 900 - 670 | C-H Bend (Out-of-Plane) | Aromatic (meta-subst.) | Strong | Medium to Weak |
While this compound cannot act as a hydrogen bond donor, the lone pairs of electrons on the carbonyl oxygen atom allow it to function as a hydrogen bond acceptor. quora.comyoutube.comyoutube.com This property is significant when the compound is in the presence of protic solvents (e.g., water, alcohols) or other hydrogen bond donors.
The formation of an intermolecular hydrogen bond between the carbonyl oxygen and a donor molecule (e.g., the -OH of an alcohol) typically results in a noticeable shift of the C=O stretching frequency to a lower wavenumber (a redshift) in the IR spectrum. aip.orgtandfonline.com The magnitude of this shift is indicative of the strength of the hydrogen bond. For instance, dissolving the ketone in methanol would likely show the C=O band at a lower frequency compared to its position in a non-polar solvent like hexane.
Table 2: Potential Intermolecular Interactions and Their Spectroscopic Signatures
| Interaction Type | Description | Spectroscopic Effect |
|---|---|---|
| Hydrogen Bonding | Carbonyl oxygen acts as an acceptor from a donor solvent (e.g., H₂O, ROH). | Redshift (lowering) of the C=O stretching frequency in the IR spectrum. |
| Dipole-Dipole | Attraction between the polar C=O groups of adjacent molecules. | Minor band shifts and potential broadening in the condensed phase. |
| C-H···O Interaction | Weak interaction between a C-H bond and a carbonyl oxygen. | Subtle redshifts in C=O and C-H stretching frequencies; often difficult to resolve. |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Can influence aromatic ring vibrational modes. |
X-ray Crystallography for Solid-State Structure Determination (if crystalline materials are obtained)
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular packing arrangements. To date, the specific crystal structure of this compound has not been reported in publicly accessible databases. The successful application of this technique is contingent upon the ability to grow single crystals of the compound of sufficient quality.
Furthermore, X-ray diffraction would elucidate the nature of the intermolecular forces that stabilize the crystal lattice. While strong hydrogen bonds would not be present in the pure crystalline solid, a network of weaker interactions would be expected. Analysis of the crystal structure of a closely related compound, 4-[(4-methylphenyl)sulfanyl]butan-2-one, reveals that such molecules can pack into dimers via weak C-H···O interactions and are further linked by C-H···π interactions. researchgate.net A similar packing motif could be anticipated for this compound, providing crucial information on its solid-state behavior.
Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Optically Active Forms
This compound is an achiral molecule and therefore does not exhibit optical activity. However, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would become indispensable if a chiral center were introduced into the molecule. For example, the chemical reduction of the ketone to its corresponding alcohol, 4-(3-ethylphenyl)butan-2-ol, results in a chiral compound. nih.gov Similarly, substitution at the C3 position (alpha to the carbonyl) could create a stereocenter.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.orgarxiv.org This technique is particularly sensitive to the three-dimensional arrangement of atoms around a chromophore. In a hypothetical chiral derivative of this compound, the carbonyl group would act as a chromophore. The n→π* electronic transition of the carbonyl group, which is typically weak in absorption spectroscopy, often gives a distinct signal (a Cotton effect) in the CD spectrum.
The sign and intensity of this Cotton effect are highly dependent on the absolute configuration (R or S) of the chiral center(s) and the molecule's conformation. By comparing experimentally measured CD spectra with those predicted from quantum-mechanical calculations, it is possible to unambiguously assign the absolute configuration of chiral molecules, including complex structures with multiple stereocenters. vu.nlarxiv.org Therefore, should optically active forms of derivatives of this compound be synthesized, CD spectroscopy would be a critical tool for their stereochemical characterization.
Table 3: Application of Circular Dichroism for a Hypothetical Chiral Derivative
| Technique | Principle | Information Obtained | Application to Chiral Derivative |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration (R/S). Analysis of molecular conformation in solution. | The sign of the Cotton effect for the C=O n→π* transition could be used to assign the stereochemistry of the chiral center. |
Theoretical and Computational Chemistry Studies on 4 3 Ethylphenyl Butan 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic level. For a molecule like 4-(3-Ethylphenyl)butan-2-one, methods such as Density Functional Theory (DFT) and ab initio calculations would provide deep insights into its structure, electronics, and reactivity.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary. This would involve systematically rotating the bonds—such as the C-C bonds in the butyl chain and the bond connecting the phenyl ring to the chain—to identify all possible stable conformers and their relative energies. This analysis helps in understanding the preferred shapes the molecule adopts.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
Understanding the electronic structure is key to predicting a molecule's reactivity. Calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Additionally, mapping the electron density would reveal the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would aid in the interpretation of experimental NMR spectra, helping to confirm the molecule's structure. Similarly, the calculation of vibrational frequencies would allow for the prediction of its Infrared (IR) spectrum, with specific peaks corresponding to the stretching and bending of bonds like the C=O in the ketone group and C-H bonds in the ethyl and phenyl groups. UV-Vis spectra, which are related to electronic transitions, could also be simulated by calculating the excitation energies between molecular orbitals.
Reaction Pathway Modeling, Transition State Characterization, and Energetics
Theoretical chemistry can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this transition state allows for the determination of the reaction's activation energy, which is a key factor in understanding the reaction rate. This type of modeling is invaluable for predicting reaction outcomes and designing new synthetic routes.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are typically performed on single, static molecules (often in a vacuum or with a simplified solvent model), Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time in a more realistic environment (e.g., in a solvent).
Exploration of Conformational Landscapes and Flexibility
For this compound, an MD simulation would involve placing the molecule in a simulated box of solvent molecules (like water or an organic solvent) and calculating the forces between all atoms over a series of very small time steps. This simulation would track the movement of each atom, revealing how the molecule tumbles, rotates, and changes its shape. By analyzing the trajectory of the simulation, one can explore the molecule's conformational landscape in a dynamic way, identifying the most populated conformations and the transitions between them. This provides a more detailed understanding of the molecule's flexibility and behavior in solution than static quantum chemistry calculations alone.
Solvent Effects and Solvation Dynamics
Detailed theoretical and computational investigations into the solvent effects and solvation dynamics of this compound are not available in the current scientific literature. General computational studies on similar aromatic ketones often employ methods like Density Functional Theory (DFT) to explore keto-enol tautomerism in various solvents and analyze the influence of the solvent on molecular stability and electronic structure. orientjchem.org For instance, studies on acetophenone, a structurally related aromatic ketone, have utilized ultrafast transient absorption spectroscopy and computational models to examine the impact of solvents and dissolved metal ions on its excited-state dynamics. bris.ac.ukbris.ac.uk However, specific data, including data tables illustrating the behavior of this compound in different solvents, have not been published.
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling
There is no evidence of the development or application of Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models specifically for this compound in the reviewed literature. QSPR and QSRR studies are powerful computational tools for predicting the properties and reactivity of chemical compounds based on their molecular structure. nih.govscienceopen.com Such models have been developed for various classes of ketones to predict properties like acidity or to understand substituent effects on reactivity. researchgate.net These studies typically involve the calculation of a wide range of molecular descriptors and their correlation with experimentally determined or computationally predicted properties.
Correlation of Structural Descriptors with Reactivity Trends
No research has been published that specifically correlates the structural descriptors of this compound with its reactivity trends. Such an analysis would involve calculating various topological, electronic, and steric descriptors for the molecule and establishing a quantitative relationship with its observed or predicted reactivity in different chemical transformations. While this is a common approach in computational chemistry for understanding reaction mechanisms and predicting reactivity, it has not been applied to this compound in any available study.
Development of Predictive Models based on Molecular Features
Consistent with the lack of specific QSRR/QSPR studies, no predictive models based on the molecular features of this compound have been developed. The creation of such models would require a dataset of related compounds with known properties or reactivities, from which a statistically significant correlation with molecular descriptors could be derived. The absence of such a dataset and focused computational studies on this compound means that no predictive models are currently available.
Applications in Advanced Chemical Synthesis and Materials Science Excluding Prohibited Areas
Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structural framework of 4-(3-Ethylphenyl)butan-2-one makes it a valuable building block in the multi-step synthesis of more intricate chemical structures, including those with potential biological activity. Organic ketones are pivotal intermediates due to the reactivity of the carbonyl group, which allows for a wide array of chemical transformations.
The synthesis of complex molecules often involves the strategic formation of new carbon-carbon and carbon-heteroatom bonds. Phenylbutanone derivatives, as a class of compounds, are recognized for their utility as precursors in these synthetic pathways. For instance, the hydrogenation of the ketone functionality in compounds structurally similar to this compound can yield the corresponding alcohol, a common step in the synthesis of pharmaceutical intermediates and other bioactive molecules.
Furthermore, the aromatic ring of this compound is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups. This functionalization is a key strategy for modifying the electronic and steric properties of the molecule, thereby tailoring it for a specific synthetic target. The ethyl group on the phenyl ring can also influence the regioselectivity of these reactions, providing a degree of control in the synthetic process.
While specific, documented total syntheses employing this compound as a key intermediate are not extensively reported in publicly available literature, the fundamental reactivity of its functional groups strongly supports its potential in this capacity. The combination of a reactive ketone and a modifiable aromatic ring makes it a prime candidate for the construction of complex molecular architectures.
Application in Ligand Design for Homogeneous and Heterogeneous Catalysis
The development of novel ligands is a cornerstone of modern catalysis, enabling chemists to control the activity, selectivity, and stability of metal-based catalysts. The molecular structure of this compound offers a versatile scaffold for the synthesis of new ligands for both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , where the catalyst and reactants are in the same phase, ligands play a crucial role in modulating the electronic and steric environment of the metal center. The ketone functionality of this compound can be transformed into various coordinating groups, such as imines or amines, through reactions with appropriate primary amines. These resulting Schiff bases or amino-alcohols can then be used to chelate to a metal center, forming a catalytically active complex. The ethylphenyl group can be further functionalized to fine-tune the ligand's properties, potentially influencing the enantioselectivity of asymmetric catalytic reactions.
For heterogeneous catalysis , which involves a catalyst in a different phase from the reactants, ligands can be immobilized on a solid support. Derivatives of this compound could be designed with functional groups that allow for covalent attachment to materials such as silica (B1680970) or polymers. This immobilization can facilitate catalyst recovery and reuse, a key advantage in industrial processes. For example, a derivative of this compound could be prepared with a silyl (B83357) ether group, allowing it to be grafted onto a silica surface. The anchored ligand could then be complexed with a metal to create a robust heterogeneous catalyst.
While specific examples of ligands derived directly from this compound are not prevalent in the current literature, the principles of ligand design and the known reactivity of phenylbutanones suggest a strong potential for its use in creating bespoke catalytic systems.
Precursor in the Development of Specialty Polymers or Functional Monomers
The field of materials science is constantly in search of new monomers that can be polymerized to create materials with unique properties. This compound possesses structural features that make it a promising precursor for the synthesis of specialty polymers and functional monomers.
The aromatic ring of this compound can be modified to include polymerizable groups, such as a vinyl or styrenyl moiety. For instance, a Friedel-Crafts acylation reaction on the aromatic ring, followed by subsequent chemical transformations, could introduce a vinyl group, thereby converting the molecule into a functional monomer. Polymerization of such a monomer could lead to a specialty polymer with a pendant phenylbutanone group. The presence of the ketone functionality within the polymer side chain could be exploited for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains.
These tailored polymers could find applications in a variety of areas, including as advanced coatings, specialty adhesives, or as functional materials in electronic devices. The specific substitution pattern of the ethyl group on the phenyl ring could influence the polymer's physical properties, such as its glass transition temperature and solubility.
Role in the Synthesis of Advanced Chemical Reagents or Solvents
Beyond its use as a synthetic intermediate, this compound has the potential to serve as a precursor for the development of advanced chemical reagents or as a specialty solvent.
The reactivity of the ketone group allows for the synthesis of a variety of derivatives that could function as specialized reagents. For example, conversion of the ketone to a hydrazone or an oxime could yield reagents with applications in specific analytical or synthetic protocols.
As a solvent, the combination of an aromatic ring and a ketone functional group in this compound gives it a unique polarity profile. This could make it a suitable solvent for specific chemical reactions where conventional solvents are not effective. Its relatively high boiling point would also be advantageous for reactions requiring elevated temperatures. While its use as a bulk solvent may be limited by its complexity and cost, it could be valuable in niche applications where its specific solvating properties are required.
Conclusion and Future Research Directions for 4 3 Ethylphenyl Butan 2 One
Synthesis of Key Research Findings and Contributions
Direct and specific research contributions concerning 4-(3-Ethylphenyl)butan-2-one are limited in publicly accessible scientific literature. The primary available information pertains to its basic identification and molecular structure. However, the broader family of 4-arylbutan-2-ones, to which this compound belongs, has been the subject of more extensive study. These compounds are recognized as valuable intermediates in synthetic organic chemistry.
General synthetic routes applicable to 4-arylbutan-2-ones provide a foundational understanding of how this compound could be synthesized. These methods often involve the coupling of an aromatic component with a four-carbon chain bearing a ketone functional group. The presence of the ethyl group on the phenyl ring introduces a specific nuance to its synthesis and potential reactivity, distinguishing it from simpler analogs.
Below is a table summarizing the general synthetic approaches for 4-arylbutan-2-ones, which are presumed to be applicable for the synthesis of this compound.
| Synthetic Route | Description | Key Reagents/Conditions |
| Friedel-Crafts Acylation | The acylation of an ethylbenzene derivative with a suitable butanoyl-containing reagent. | Lewis acid catalyst (e.g., AlCl₃) |
| Suzuki or Heck Coupling | Cross-coupling reactions involving a substituted boronic acid or an alkene with an appropriate aromatic partner. | Palladium catalyst, base |
| Grignard Reaction | Reaction of a 3-ethylphenylmagnesium halide with a suitable carbonyl compound, followed by oxidation. | Magnesium, dry ether, oxidizing agent |
Identification of Outstanding Challenges and Knowledge Gaps
The primary challenge in the study of this compound is the pronounced lack of specific experimental data. This knowledge gap encompasses a wide range of fundamental chemical and biological information.
Key areas where information is currently lacking include:
Spectroscopic Data: A comprehensive and publicly available dataset of its NMR, IR, and mass spectrometry data is needed for unambiguous identification and characterization.
Physicochemical Properties: Experimental data on properties such as melting point, boiling point, solubility, and crystal structure are not readily available.
Reactivity Profile: Detailed studies on its chemical reactivity, including its behavior in various organic reactions, are yet to be performed.
Biological Activity: There is no published research on the biological or pharmacological effects of this compound.
Optimized Synthesis: While general synthetic methods can be proposed, an optimized and scalable synthesis protocol specifically for this compound has not been reported.
Overcoming these challenges will require dedicated synthetic and analytical efforts to produce and characterize the compound, followed by systematic screening for potential biological activities.
Emerging Research Avenues and Prospective Studies
The future of research on this compound is ripe with possibilities, branching from the foundational work on related aromatic ketones. These emerging avenues can be categorized into several key areas:
Exploration of Novel Transformations: Investigating the reactivity of the ketone and the aromatic ring could lead to the discovery of novel chemical transformations. This includes its use as a building block in the synthesis of more complex molecules, such as heterocyclic compounds, which are often of medicinal interest.
Integration into Multi-Component Reactions: Multi-component reactions (MCRs) are highly efficient chemical processes that combine three or more reactants in a single step. Exploring the integration of this compound into MCRs could provide rapid access to diverse molecular scaffolds for various applications, including drug discovery.
Sustainable Process Development: A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic methods. Future research could focus on developing "green" syntheses of this compound, utilizing renewable starting materials, safer solvents, and catalytic methods to minimize waste and environmental impact.
Medicinal Chemistry and Biological Screening: Given that many phenyl ketone derivatives exhibit biological activity, a crucial future direction is the systematic evaluation of this compound for its potential pharmacological effects. This would involve screening against a variety of biological targets to identify any potential therapeutic applications.
The following table outlines prospective studies for this compound:
| Research Avenue | Prospective Study | Potential Impact |
| Novel Transformations | Use as a precursor for the synthesis of novel quinoline or chromene derivatives. | Discovery of new compounds with potential biological activity. |
| Multi-Component Reactions | Development of a one-pot synthesis of complex heterocyclic systems using this compound as a key building block. | Efficient generation of molecular diversity for screening libraries. |
| Sustainable Process Development | Catalytic synthesis from bio-based precursors or using environmentally benign solvents like water. | Reduction of the environmental footprint of its production. |
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for 4-(3-Ethylphenyl)butan-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 3-ethylbenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Claisen condensation of ethyl acetoacetate with a 3-ethylbenzaldehyde derivative under basic conditions (e.g., NaOH/EtOH) is feasible.
- Optimization : Key variables include catalyst loading (10–20 mol%), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and temperature (0–25°C). Monitor reaction progress via TLC or GC-MS. Purification typically involves column chromatography with ethyl acetate/hexane (1:4) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
NMR : ¹H NMR (CDCl₃) should show a ketone carbonyl peak at δ 207–210 ppm and aromatic protons (δ 6.8–7.4 ppm).
Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 190.1.
FT-IR : Stretching vibrations for C=O (~1715 cm⁻¹) and aryl C-H (~3050 cm⁻¹).
Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?
- Solubility : Sparingly soluble in water (<0.1 mg/mL) but miscible with ethanol, DMSO, and dichloromethane. Pre-saturate solvents for kinetic studies.
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or strong bases to prevent ketone degradation. Store at 4°C under argon .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Approach : Use density functional theory (DFT) to calculate:
- Electron density maps (e.g., HOMO/LUMO surfaces) to identify nucleophilic/electrophilic sites.
- Transition-state energies for reactions like hydrogenation or nucleophilic addition.
Q. What strategies resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. inactivity)?
- Methodology :
Standardized Assays : Re-evaluate activity using uniform protocols (e.g., trypanothione reductase inhibition at pH 7.4 with 1 mM NADPH).
Orthogonal Techniques : Combine enzyme kinetics with SPR (surface plasmon resonance) to confirm binding affinity.
Structural Analogs : Compare activity of derivatives (e.g., 4-(4-chlorophenyl)butan-2-one) to isolate substituent effects .
Q. How does this compound participate in multicomponent reactions for complex molecule synthesis?
- Example : In a Mannich reaction , the ketone reacts with formaldehyde and benzylamine to form β-amino ketones. Optimize by:
- Using BF₃·OEt₂ as a catalyst in THF at 60°C.
- Monitoring diastereoselectivity via chiral HPLC (e.g., Chiralpak IA column).
Q. What experimental designs are optimal for studying its role in polymer chemistry?
- Polymerization : Free-radical copolymerization with methacrylate monomers (e.g., lauryl methacrylate) using AIBN initiator in diethyl carbonate.
- Analysis :
- GPC : Determine molecular weight (Mn ~150–214) and dispersity (Đ = 1.2–1.5).
- DSC : Measure glass transition temperatures (Tg) to assess copolymer composition effects (e.g., Tg increases with higher ketone content) .
Data Contradiction Analysis
| Reported Finding | Potential Source of Discrepancy | Resolution Strategy |
|---|---|---|
| Variable enzyme inhibition potency | Differences in assay pH or cofactor levels | Standardize buffer conditions (pH 7.4, 1 mM NADPH) |
| Conflicting solubility data | Impurity levels in batches | Purify via recrystallization (hexane/ethyl acetate) |
| Disparate NMR shifts | Solvent or concentration artifacts | Re-run in deuterated DMSO with <5 mg/mL sample |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
